Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

Description

Fundamental Significance of Cysteine and its Derivatives in Organic Synthesis

Cysteine, a sulfur-containing amino acid, holds a pivotal role in organic synthesis and chemical biology. nih.gov Its unique thiol (sulfhydryl) group is highly reactive and participates in a wide array of chemical transformations, making it a versatile building block for constructing complex molecules. nih.gov The thiol group can undergo addition, condensation, substitution, and oxidation reactions, allowing for the formation of diverse chemical structures. nih.gov

One of the most significant roles of cysteine in biology and chemistry is the formation of disulfide bonds. These covalent linkages, formed by the oxidation of two cysteine residues, are crucial for stabilizing the three-dimensional structures of peptides and proteins. organic-chemistry.orgrsc.org The ability to form and cleave these bonds under specific conditions is a cornerstone of protein chemistry and is exploited in the synthesis of peptides and proteins with defined structures and functions. bachem.com

Furthermore, the reactivity of the cysteine thiol group makes it a prime target for selective chemical modification. nih.gov This has been extensively utilized in the development of bioconjugation techniques, where probes and other functional molecules are attached to proteins to study their function, localization, and interactions. nih.gov The unique properties of cysteine have also led to its use in the synthesis of various natural products and as a key component in the development of fluorescent sensors for detecting biologically important molecules. nih.gov

Rationale for N-Acetylation and C-Terminal tert-Butyl Esterification in Cysteine Derivatives

The modification of cysteine at its N-terminus with an acetyl group (N-acetylation) and at its C-terminus with a tert-butyl ester group serves several important purposes in chemical synthesis and research.

N-Acetylation:

N-acetylation, the attachment of an acetyl group to the amino group of cysteine, creates N-acetylcysteine (NAC). This modification is significant for several reasons. Firstly, it protects the amino group from participating in unwanted side reactions during chemical synthesis. Secondly, NAC is a precursor to the antioxidant glutathione (B108866). nih.govnih.gov The acetyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Inside the cell, the acetyl group is removed, releasing cysteine for glutathione synthesis. nih.gov This property has made NAC a widely studied compound for its antioxidant and mucolytic properties. nih.govnih.govtaylorandfrancis.com

C-Terminal tert-Butyl Esterification:

The protection of the carboxylic acid group of an amino acid as a tert-butyl ester is a common strategy in peptide synthesis. rsc.orgresearchgate.net The tert-butyl group is bulky and sterically hinders the carboxyl group, preventing it from reacting. A key advantage of the tert-butyl ester is its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions to regenerate the carboxylic acid. google.com This selective deprotection is crucial for the stepwise assembly of peptides. In the context of Ac-DL-Cys(1)-OtBu, the tert-butyl ester provides a stable, protected form of the cysteine derivative that can be used as a building block in more complex synthetic schemes. researchgate.net

Overview of Research Trajectories for Racemic and Enantiomeric Cysteine Derivatives

Research involving cysteine derivatives often distinguishes between racemic mixtures and pure enantiomers. A racemic mixture contains equal amounts of the two mirror-image forms (enantiomers) of a chiral molecule, designated as D and L forms. ardena.comlibretexts.org In contrast, an enantiopure substance contains only one of these enantiomers.

Historically, many chiral compounds were developed and used as racemic mixtures because the separation of enantiomers was technically challenging. ardena.com However, it is now well-established that enantiomers can have different biological activities. In the body's chiral environment, such as at enzyme active sites and receptors, the two enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. ardena.com

This understanding has driven a significant shift in pharmaceutical and chemical research towards the development of single-enantiomer drugs. ardena.com The investigation of racemic versus enantiopuricysteine derivatives follows this trend. While racemic mixtures like Ac-DL-Cys(1)-OtBu are useful for certain applications in materials science and as starting points for developing separation techniques, research with a biological or pharmaceutical focus increasingly utilizes enantiomerically pure forms, such as Ac-L-Cys(1)-OtBu or Ac-D-Cys(1)-OtBu.

Studies comparing racemic and enantiomeric forms often focus on:

Pharmacokinetics and Pharmacodynamics: Investigating how the body absorbs, distributes, metabolizes, and excretes each enantiomer, and the resulting differences in their therapeutic effects and side effects. nih.gov

Stereoselective Synthesis: Developing chemical methods to synthesize one enantiomer selectively over the other. ardena.com

Chiral Resolution: Devising techniques to separate a racemic mixture into its constituent enantiomers. libretexts.org

Structural Biology: Determining the three-dimensional structures of enantiomers when bound to their biological targets to understand the basis of their different activities.

The choice between using a racemic mixture or a pure enantiomer depends on the specific research goals, with a growing emphasis on enantiopure compounds for applications requiring high specificity and a clear understanding of biological interactions.

Interactive Data Table: Properties of Cysteine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| N-Acetyl-DL-cysteine | C5H9NO3S | 163.20 | Racemic mixture, precursor to glutathione. nih.gov |

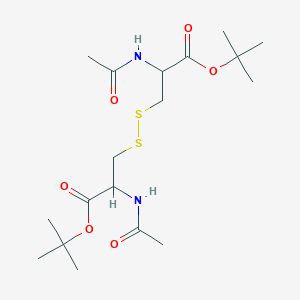

| Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu | C18H32N2O6S2 | 436.6 | Disulfide dimer of the N-acetylated, tert-butyl esterified DL-cysteine. smolecule.com |

| H-L-Cys(Trt)-OtBu*HCl | C26H30ClNO2S | 456.04 | L-cysteine with a trityl-protected thiol and tert-butyl ester, as a hydrochloride salt. 1stsci.com |

| Fmoc-L-Cys(PrCO-OtBu)-OH | C29H35NO7S | 557.66 | L-cysteine with Fmoc-protected amine and a modified thiol group. ambeed.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32N2O6S2 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |

InChI |

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22) |

InChI Key |

CJMDURFWZHENFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl Dl Cysteine Tert Butyl Ester

Precursor Synthesis and Starting Materials for Cysteine Derivatives

The synthesis of N-acetyl-DL-cysteine tert-butyl ester begins with the availability of suitable precursors, primarily cysteine and its derivatives. Cysteine itself is a key starting material, and its biosynthesis in organisms often involves the conversion of serine to O-acetylserine or O-phosphoserine, followed by the incorporation of a sulfide (B99878) group. scispace.comucl.ac.uk For chemical synthesis, L-cysteine hydrochloride monohydrate is a common and commercially available starting material. scite.aimdpi.com

The protection of the thiol group in cysteine is a critical consideration in many synthetic routes to prevent unwanted side reactions. Various protecting groups can be employed, with their selection depending on the specific reaction conditions of subsequent steps.

Routes to N-Acetylation of Cysteine and its Esters

The introduction of an acetyl group onto the nitrogen atom of cysteine or its esters is a fundamental step in the synthesis of Ac-DL-Cys(1)-OtBu. Several methods for N-acetylation have been reported, with acetic anhydride (B1165640) being a frequently used acetylating agent.

One common approach involves the reaction of L-cysteine hydrochloride hydrate (B1144303) with acetic anhydride in the presence of a base, such as sodium acetate (B1210297), in a solvent system like aqueous tetrahydrofuran. scite.aimdpi.com The base neutralizes the hydrochloride salt, allowing for the subsequent acylation of the amino group. mdpi.com Another method utilizes the dropwise addition of acetic anhydride to a solution of cysteine where the pH has been adjusted to a basic range (e.g., 9-12) with a base like sodium hydroxide. google.com The reaction temperature is typically controlled to optimize the yield and purity of the N-acetylated product. google.com

Alternatively, N-acetylation can be performed on a pre-formed cysteine ester. For instance, N-acetyl-L-cysteine ethyl ester has been synthesized by reacting L-cysteine ethyl ester with equimolar amounts of acetic anhydride in dichloromethane (B109758). nih.gov This approach can be advantageous as it avoids potential side reactions involving the carboxyl group.

Esterification Strategies for the Carboxyl Group with tert-Butanol (B103910)

The formation of the tert-butyl ester at the carboxyl group of N-acetyl-cysteine is a key transformation. The bulky tert-butyl group can provide steric hindrance, which can be useful in certain applications, and it also increases the lipophilicity of the molecule. nih.gov

A general method for the synthesis of tert-butyl esters involves the reaction of an alcohol, in this case, tert-butanol, with acetic anhydride in the presence of a catalyst such as anhydrous zinc chloride. orgsyn.org The mixture is typically heated to reflux to drive the reaction to completion. orgsyn.org While this method is described for acetic acid, the principles can be adapted for the esterification of N-acetyl-cysteine.

Another strategy for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, N-acetyl-L-cysteine has been converted to its methyl ester by stirring it in dry methanol (B129727) with a catalytic amount of concentrated sulfuric acid. google.com A similar approach could be envisioned for the synthesis of the tert-butyl ester using tert-butanol, although the steric hindrance of tert-butanol might require more forcing conditions or specific catalysts.

Comprehensive Synthetic Pathways for N-Acetyl-DL-Cysteine tert-Butyl Ester

The synthesis of N-acetyl-DL-cysteine tert-butyl ester can be achieved through either a multi-step process or a more streamlined one-pot protocol.

One-Pot and Multi-Step Protocols

A multi-step synthesis would typically involve the sequential N-acetylation of cysteine followed by the esterification of the resulting N-acetyl-cysteine. For example, one could first synthesize N-acetyl-cysteine using acetic anhydride and then proceed to esterify the carboxylic acid with tert-butanol. This stepwise approach allows for the purification of intermediates, which can lead to a final product of high purity.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. A potential one-pot approach for N-acetyl-DL-cysteine tert-butyl ester could involve the simultaneous or sequential addition of the acetylating and esterifying agents to a solution of cysteine under carefully controlled conditions. Research into one-pot methodologies for the synthesis of protected cysteine derivatives has shown promise, utilizing techniques like a Zn-mediated biphasic reduction process followed by in-situ alkylation. nih.gov

Considerations for Yield and Purity Optimization

Optimizing the yield and purity of N-acetyl-DL-cysteine tert-butyl ester requires careful consideration of several factors. The choice of solvents, reaction temperature, and the stoichiometry of the reactants are all critical parameters. For instance, in the N-acetylation step, controlling the temperature and the rate of addition of acetic anhydride can prevent side reactions and the formation of impurities. google.com

Purification of the final product is essential to remove any unreacted starting materials, by-products, or residual catalysts. Common purification techniques include recrystallization, which can yield a product of high purity, and column chromatography. mdpi.com The choice of solvent for recrystallization is crucial and is often determined empirically.

Diastereomeric and Enantiomeric Synthesis of Related N-Acetyl Cysteine Esters

While the focus of this article is on the DL-racemic mixture, the synthesis of enantiomerically pure N-acetyl cysteine esters is of significant interest in various fields. The use of chiral starting materials, such as L-cysteine or D-cysteine, is the most direct way to produce enantiomerically pure products.

Enantioselective synthesis methods aim to create a specific stereoisomer from a prochiral starting material or a racemic mixture. For example, chiral catalysts, such as squaramides, have been used for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, demonstrating the potential for creating stereocenters in related molecules. nih.gov In the context of N-acetyl cysteine esters, enzymatic resolutions or the use of chiral auxiliaries could be employed to separate enantiomers or direct the stereochemical outcome of a reaction. The synthesis of aza-CGP-37157–lipoic acid hybrids has utilized N-tert-butylsulfinyl chiral auxiliaries for the stereoselective synthesis of intermediates. nih.gov

The synthesis of diastereomers can arise when a molecule contains two or more stereocenters. In the case of N-acetyl cysteine esters, if a chiral center is introduced elsewhere in the molecule, a mixture of diastereomers could be formed. The separation of these diastereomers can often be achieved by standard chromatographic techniques due to their different physical properties.

Challenges in Maintaining Stereochemical Integrity in Cysteine Derivatives

The introduction of cysteine derivatives into peptide chains presents a significant challenge due to the propensity of these molecules to undergo racemization. This loss of stereochemical integrity is a critical issue in peptide synthesis, as the biological activity of peptides is often highly dependent on their specific three-dimensional structure.

During solid-phase peptide synthesis (SPPS), N,S-protected cysteine derivatives can experience substantial racemization, with reported levels of the undesired D-isomer formation ranging from 5% to 33% under standard coupling conditions. nih.govmdpi.com This phenomenon is influenced by several factors, including the choice of coupling reagents, the strength of the base used, the polarity of the solvent, and the nature of the thiol protecting group. nih.govmdpi.com

Factors Influencing Racemization:

Coupling Reagents and Pre-activation: The use of common phosphonium (B103445) and aminium salt-based coupling reagents, such as BOP, HBTU, and HATU, often involves a pre-activation step. This pre-activation has been identified as a major contributor to racemization. nih.govmdpi.com Avoiding this step has been shown to reduce racemization levels by a factor of six to seven. nih.govmdpi.com

Base Strength: The tertiary amine base used during the coupling reaction plays a crucial role. Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can promote racemization. nih.govmdpi.com The use of a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), has been demonstrated to be substantially better at preserving the stereochemistry. nih.govmdpi.com

Solvent Polarity: The solvent environment also impacts the extent of racemization. Conducting the coupling reaction in less polar solvents, such as a 1:1 mixture of dichloromethane (CH2Cl2) and N,N-dimethylformamide (DMF), can help to minimize racemization compared to using neat DMF. nih.govmdpi.com

Thiol Protecting Groups: The choice of the protecting group for the cysteine thiol is another critical parameter. While Cys(Trt) derivatives are known to be susceptible to racemization in the presence of bases, Cys(Acm) derivatives show a lower tendency to racemize. sigmaaldrich.com The S-Tmob protecting group, however, has been associated with slight racemization (around 2-3%) in certain coupling procedures. nih.gov

To mitigate these challenges, specific strategies have been developed. These include the use of carbodiimides with additives like HOBt or HOAt in the absence of a base, or employing preformed pentafluorophenyl (Pfp) esters. mdpi.comsigmaaldrich.com A new method for the rapid determination of D-cysteine content in synthetic peptides has also been developed to better quantify and control racemization. This method involves the derivatization of cysteine residues with 4-vinylpyridine (B31050) followed by analysis using capillary zone electrophoresis or gas chromatography. acs.org

Table 1: Factors Affecting Racemization of Cysteine Derivatives in Peptide Synthesis

| Factor | Condition Promoting Racemization | Condition Minimizing Racemization |

|---|---|---|

| Coupling Reagent Activation | Pre-activation of coupling reagents (e.g., BOP, HBTU) | No pre-activation |

| Base | Strong bases (e.g., DIEA, NMM) | Weaker bases (e.g., Collidine) or absence of base |

| Solvent | Polar solvents (e.g., neat DMF) | Less polar solvents (e.g., CH2Cl2-DMF 1:1) |

| Protecting Group | Trityl (Trt) in the presence of base | Acetamidomethyl (Acm) |

Synthetic Access to Enantiopure N-Acetyl-L-Cysteine tert-Butyl Ester

The synthesis of enantiopure N-acetyl-L-cysteine tert-butyl ester requires a strategic approach that involves the protection of the reactive thiol and carboxyl groups while introducing the N-acetyl group, all while preserving the stereocenter.

A common route to N-acetyl-L-cysteine involves the direct acylation of L-cysteine. mdpi.com This can be achieved by reacting L-cysteine hydrochloride monohydrate with acetic anhydride in the presence of a base like sodium acetate in a suitable solvent system such as aqueous tetrahydrofuran. mdpi.com An alternative effective acylation agent is N-acetyl-1H-benzotriazole, which can be prepared from acetic acid and 1H-benzotriazole. mdpi.com

The tert-butyl group is a valuable protecting group for the thiol function in cysteine during peptide synthesis. acs.org The synthesis of S-tert-butyl cysteine derivatives has been explored, and this protection strategy is compatible with various peptide synthesis conditions. acs.org

A plausible synthetic pathway to obtain N-acetyl-L-cysteine tert-butyl ester would involve a multi-step process:

Thiol Protection of L-cysteine: The synthesis would likely commence with the protection of the thiol group of L-cysteine with a tert-butyl group.

N-Acetylation: The resulting S-tert-butyl-L-cysteine would then undergo N-acetylation, for instance, using acetic anhydride.

Esterification: The final step would be the esterification of the carboxylic acid group to form the tert-butyl ester. This can be challenging and may require specific esterification methods suitable for amino acid derivatives to avoid side reactions.

A key intermediate in a related synthesis, Fmoc-Cys(StBu)-OH, highlights the use of S-tert-butyl protection in the preparation of cysteine derivatives for solid-phase peptide synthesis. nih.gov The synthesis of this intermediate involves the reaction of Fmoc-Cys-OH with a source of the tert-butylthiol group.

The synthesis of enantiopure non-natural α-amino acids often utilizes key intermediates derived from natural amino acids like L-glutamic acid, which are then elaborated through various chemical transformations. nih.gov This principle of starting from a chiral pool material is fundamental to ensure the enantiopurity of the final product.

Table 2: Potential Synthetic Steps for N-Acetyl-L-Cysteine tert-Butyl Ester

| Step | Reaction | Reagents and Conditions | Key Consideration |

|---|---|---|---|

| 1 | Thiol Protection | L-cysteine, source of tert-butylthiol | Maintaining stereochemical integrity |

| 2 | N-Acetylation | S-tert-butyl-L-cysteine, Acetic Anhydride | Selective acetylation of the amino group |

| 3 | Esterification | N-acetyl-S-tert-butyl-L-cysteine, source of tert-butyl group | Avoiding racemization and side reactions |

Chemical Reactivity and Stability of N Acetyl Dl Cysteine Tert Butyl Ester

Reactivity Profile of the Thiol Group in N-Acetyl-DL-Cysteine tert-Butyl Ester

The thiol (or sulfhydryl) group (-SH) of the cysteine residue is a highly reactive nucleophile, rendering it susceptible to a variety of chemical transformations. nih.govbath.ac.uk Its reactivity is significantly influenced by the local chemical environment and reaction conditions.

Oxidative Reactivity and Disulfide Bond Formation Potential

The thiol group of N-Acetyl-DL-Cysteine tert-Butyl Ester is readily oxidized. This oxidative reactivity is a hallmark of cysteine-containing molecules and plays a pivotal role in protein structure and function through the formation of disulfide bonds. rsc.orgresearchgate.net

Under oxidative conditions, two molecules of N-Acetyl-DL-Cysteine tert-Butyl Ester can react to form a dimer linked by a disulfide bond (-S-S-). This reaction is a common degradation pathway for thiol-containing compounds. nih.gov The formation of this dimer, N,N'-diacetyl-L-cystine di-tert-butyl ester, is favored in the presence of oxidizing agents or even atmospheric oxygen. The propensity for dimerization is a critical consideration in the storage and handling of N-Acetyl-DL-Cysteine tert-Butyl Ester. researchgate.net

The reactivity of the thiol group is pH-dependent. The thiolate anion (R-S⁻), formed upon deprotonation of the thiol group, is a much stronger nucleophile than the neutral thiol. nih.gov Therefore, the rate of oxidation and disulfide bond formation increases with pH as the concentration of the more reactive thiolate species rises.

| Condition | Reactivity | Product |

| Oxidizing Agents (e.g., H₂O₂, I₂) | High | N,N'-diacetyl-L-cystine di-tert-butyl ester (Dimer) |

| Atmospheric Oxygen | Moderate | N,N'-diacetyl-L-cystine di-tert-butyl ester (Dimer) |

| Basic pH | Increased | Favors thiolate formation, accelerating oxidation |

Thiol Alkylation and Other Nucleophilic Reactions

The nucleophilic nature of the thiol group makes it a prime target for alkylating agents. nih.gov This S-alkylation reaction is a fundamental transformation in organic synthesis and bioconjugation chemistry. bath.ac.uk

N-Acetyl-DL-Cysteine tert-Butyl Ester can react with a variety of electrophiles, such as alkyl halides and Michael acceptors, to form stable thioether linkages. nih.govresearchgate.net The specificity of this reaction allows for the selective modification of the cysteine residue within a larger molecule. The reaction conditions, such as pH and the nature of the alkylating agent, can be tuned to control the rate and efficiency of the alkylation. For instance, alkylation is generally more efficient at pH values slightly below or around the pKa of the thiol group, where a significant concentration of the nucleophilic thiolate is present. nih.gov

| Reagent Type | Reaction | Product |

| Alkyl Halides (e.g., Iodoacetamide) | S-Alkylation | S-Alkyl-N-acetyl-cysteine tert-butyl ester |

| Michael Acceptors (e.g., Maleimides) | Conjugate Addition | Thioether adduct |

Side Reactions Involving the Thiol Moiety (e.g., S-to-N acyl migration)

In addition to oxidation and alkylation, the thiol group can participate in other, sometimes undesirable, side reactions. One such reaction is the S-to-N acyl migration. This intramolecular rearrangement involves the transfer of an acyl group from the sulfur atom to the adjacent nitrogen atom of the amino group. researchgate.netnih.gov

While the N-acetyl group in N-Acetyl-DL-Cysteine tert-Butyl Ester is generally stable, under certain conditions, particularly in peptide synthesis where the N-terminus might be temporarily deprotected, an S-to-N acyl shift can occur if the thiol is acylated. core.ac.uknih.gov Conversely, the reverse reaction, an N-to-S acyl shift, can be utilized to generate peptide thioesters for native chemical ligation. nih.govcore.ac.uknih.gov The equilibrium between the S-acyl and N-acyl isomers is influenced by factors such as pH and the nature of the acyl group. nih.gov

Hydrolytic Stability and Cleavage Mechanisms of the tert-Butyl Ester

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its stability and the methods for its removal are critical aspects of its utility in chemical synthesis.

Acid-Catalyzed Hydrolysis (e.g., AAL1 mechanism)

The tert-butyl ester of N-Acetyl-DL-Cysteine is susceptible to hydrolysis under acidic conditions. bham.ac.ukorganic-chemistry.org Unlike the hydrolysis of primary or secondary alkyl esters, which typically proceed through a bimolecular acyl-oxygen cleavage (AAC2 mechanism), the hydrolysis of tert-butyl esters follows a unimolecular alkyl-oxygen cleavage mechanism, designated as AAL1. actachemscand.orgucoz.com

The AAL1 mechanism involves the following steps:

Protonation: The ester oxygen is protonated by the acid catalyst.

Carbocation Formation: The protonated ester undergoes a slow, rate-determining cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. bham.ac.ukresearchgate.net

Deprotonation/Reaction of Carbocation: The tert-butyl carbocation can then be quenched by a nucleophile (like water) to form tert-butanol (B103910) or can eliminate a proton to form isobutylene. researchgate.net

This mechanism is favored due to the high stability of the tertiary carbocation intermediate. ucoz.com Strong acids such as trifluoroacetic acid (TFA) are commonly used to efficiently cleave tert-butyl esters. nih.gov

| Step | Description | Key Intermediate |

| 1 | Protonation of the ester oxygen. | Protonated ester |

| 2 | Unimolecular cleavage of the alkyl-oxygen bond. | tert-Butyl carbocation and Carboxylic acid |

| 3 | Quenching or elimination of the carbocation. | tert-Butanol or Isobutylene |

Orthogonal Cleavage Strategies for tert-Butyl Esters

In the context of complex molecule synthesis, particularly in solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group in the presence of others is paramount. google.combiosynth.com This concept is known as orthogonality. The tert-butyl ester is a key component of the widely used Fmoc/tBu orthogonal protection strategy. biosynth.comresearchgate.net

In this strategy, the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to basic conditions (e.g., piperidine), while the tert-butyl-based side-chain protecting groups (including the tert-butyl ester) are stable to base but are readily cleaved by strong acids like TFA. google.comresearchgate.net This orthogonality allows for the sequential deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Several methods can be employed for the cleavage of tert-butyl esters, often in conjunction with scavengers to prevent side reactions caused by the reactive tert-butyl cation. researchgate.net

| Cleavage Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | The most common method for tert-butyl ester cleavage. nih.gov |

| Trimethylsilyl bromide-thioanisole/TFA | With scavengers like 1,2-ethanedithiol | An efficient procedure for deprotection in solid-phase peptide synthesis. researchgate.net |

| Molecular Iodine in Acetonitrile (B52724) | Mild and efficient | Offers chemoselective hydrolysis under non-acidic conditions. researchgate.net |

Chemical Stability and Transformations of the N-Acetyl Amide Linkage

The amide bond is generally characterized by its significant stability, a result of resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its rotational barrier and resistance to cleavage. However, the unique structural features of N-acetyl-DL-cysteine tert-butyl ester, particularly the presence of the neighboring thiol group, introduce specific pathways for chemical transformations.

Resistance to Hydrolysis and Aminolysis

The N-acetyl amide linkage in N-acetyl-DL-cysteine tert-butyl ester exhibits considerable resistance to cleavage by hydrolysis and aminolysis under neutral conditions. The hydrolysis of amides, a reaction that breaks the amide bond to yield a carboxylic acid and an amine, is typically slow at physiological pH and requires heating with aqueous acid or base for extended periods to proceed at a significant rate masterorganicchemistry.commdpi.com. The stability of the amide bond is attributed to the resonance stabilization, which makes the carbonyl carbon less electrophilic and the nitrogen a poor leaving group masterorganicchemistry.com.

Aminolysis, the cleavage of an amide by an amine, is also a generally slow process for unactivated amides. The reaction involves the nucleophilic attack of an amine on the amide carbonyl carbon. For this reaction to proceed efficiently, it often requires harsh conditions or activation of the amide bond. There is a lack of specific studies detailing the aminolysis of the N-acetyl amide linkage in N-acetyl-DL-cysteine tert-butyl ester. However, general principles of amide reactivity suggest that this bond would be resistant to aminolysis under mild conditions.

The table below summarizes the general stability of the N-acetyl amide linkage to hydrolysis and aminolysis based on the reactivity of similar amide structures.

| Reaction | Conditions | General Reactivity of N-Acetyl Amide Linkage |

| Hydrolysis | Neutral pH, Room Temperature | Highly Resistant |

| Hydrolysis | Strong Acid (e.g., concentrated HCl), Heat | Susceptible to cleavage |

| Hydrolysis | Strong Base (e.g., concentrated NaOH), Heat | Susceptible to cleavage |

| Hydrolysis | Mild Acid (e.g., 95:5 TFA/water), Room Temp. | Potentially Unstable |

| Aminolysis | Neutral pH, Room Temperature | Highly Resistant |

Intramolecular Acyl Migration Phenomena

A significant chemical transformation pertinent to N-acetyl-DL-cysteine tert-butyl ester is the intramolecular N→S acyl migration. This phenomenon involves the transfer of the acetyl group from the nitrogen atom of the amide to the sulfur atom of the cysteine thiol, resulting in the formation of a thioester and a free amino group. This rearrangement is a key process in native chemical ligation and protein splicing nih.govresearchgate.netchemrxiv.org.

The N→S acyl shift is generally favored under acidic conditions, typically in a pH range of 2 to 5.8 nih.gov. At these pH values, the thiol group is protonated and can act as a nucleophile, attacking the carbonyl carbon of the N-acetyl group. The resulting tetrahedral intermediate can then collapse, leading to the cleavage of the C-N bond and the formation of the S-acetyl thioester. The reaction is reversible, with the equilibrium between the N-acyl and S-acyl forms being pH-dependent. The reverse S→N acyl transfer is favored at neutral to slightly basic pH (around pH 7.0-7.3) nih.gov.

The general mechanism for the acid-catalyzed N→S acyl migration is depicted below:

Protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

The nucleophilic thiol group of the cysteine side chain attacks the activated carbonyl carbon, forming a five-membered ring tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of the amino group as a leaving group, facilitated by protonation, leads to the formation of the thioester.

While specific kinetic studies on N-acetyl-DL-cysteine tert-butyl ester are limited, research on related cysteine-containing peptides demonstrates that this migration can be efficient. Factors influencing the rate and extent of the N→S acyl migration include the specific amino acid sequence, steric hindrance around the cysteine residue, and the reaction conditions such as pH, temperature, and the presence of thiol additives nih.govnih.gov. The formation of the thioester can be a key step in various synthetic strategies, enabling further chemical modifications at the newly formed amino group or the thioester moiety chemrxiv.orgcore.ac.uk.

The following table summarizes the key aspects of the N→S acyl migration in N-acetylcysteine derivatives.

| Parameter | Influence on N→S Acyl Migration |

| pH | Favored under acidic conditions (pH 2-5.8) nih.gov. The reverse S→N migration is favored at neutral to basic pH nih.gov. |

| Mechanism | Intramolecular nucleophilic attack of the thiol on the N-acetyl carbonyl group, proceeding through a cyclic tetrahedral intermediate. |

| Products | S-Acetyl-DL-cysteine tert-butyl ester and a free amino group. |

| Significance | A key transformation in peptide and protein chemistry, enabling native chemical ligation and the synthesis of peptide thioesters nih.govchemrxiv.orgcore.ac.uk. |

Applications in Peptide Chemistry and Advanced Organic Synthesis

Utilization as a Protected Amino Acid Building Block

The primary application of Ac-DL-Cys(1)-OtBu lies in its role as a protected amino acid building block, particularly in the synthesis of peptides. The strategic placement of protecting groups on the amino, carboxyl, and sulfhydryl functionalities allows for controlled and sequential peptide bond formation, minimizing undesirable side reactions. rsc.orgub.edu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. nih.govpeptide.com Ac-DL-Cys(1)-OtBu can be effectively incorporated into SPPS protocols, offering distinct advantages in specific synthetic contexts. csic.es

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Compatibility with Fmoc/tBu and Boc/Bzl Strategies

The protecting groups present in Ac-DL-Cys(1)-OtBu allow for its compatibility with the two major orthogonal protection strategies in SPPS: Fmoc/tBu and Boc/Bzl. peptide.comgoogle.com

Fmoc/tBu Strategy: In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed by a mild base, typically piperidine (B6355638), while the permanent side-chain protecting groups and the resin linkage are cleaved by strong acid, such as trifluoroacetic acid (TFA). nih.govgoogle.com The tert-butyl ester of Ac-DL-Cys(1)-OtBu is stable to the basic conditions used for Fmoc deprotection and is readily cleaved during the final TFA treatment. The acetyl group on the N-terminus remains intact throughout the synthesis. The thiol protecting group's compatibility depends on its specific nature. For instance, a trityl (Trt) group is acid-labile and would be removed during the final cleavage, whereas a tert-butyl (tBu) group is more acid-stable and may require specific deprotection conditions. sigmaaldrich.compeptide.com

Boc/Bzl Strategy: The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection and typically uses benzyl-based protecting groups for the side chains, which are removed by strong acids like hydrogen fluoride (B91410) (HF). nih.govpeptide.com The tert-butyl ester in Ac-DL-Cys(1)-OtBu is also compatible with this strategy, as it is generally stable to the milder acidic conditions used for Boc removal. The final strong acid cleavage would remove both the Boc and benzyl-type protecting groups. peptide.com

| Protection Strategy | Nα-Protection | Side-Chain & C-Terminal Protection | Deprotection Conditions | Compatibility with Ac-DL-Cys(1)-OtBu |

| Fmoc/tBu | Fmoc (base-labile) | tBu, Trt (acid-labile) | Nα: Piperidine; Final: TFA | The OtBu group is compatible. The N-acetyl group is stable. Thiol protection choice is critical. |

| Boc/Bzl | Boc (acid-labile) | Bzl (HF-labile) | Nα: TFA; Final: HF | The OtBu group is compatible. The N-acetyl group is stable. |

Mitigation of Racemization and Epimerization in C-Terminal Cysteine Residues

The synthesis of peptides containing C-terminal cysteine residues is often plagued by racemization or epimerization, particularly during the base-mediated deprotection of the Fmoc group in SPPS. csic.esnih.gov The abstraction of the α-proton of the C-terminal cysteine by the base can lead to the formation of the corresponding D-isomer. csic.es The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, has been shown to be effective in suppressing this racemization. nih.govjst.go.jp

While Ac-DL-Cys(1)-OtBu itself is a racemic mixture, the principles of mitigating racemization are crucial when incorporating L- or D-cysteine derivatives at the C-terminus. Studies have shown that the choice of the thiol protecting group can influence the extent of racemization. For instance, the use of a tetrahydropyranyl (Thp) protecting group has been reported to result in less racemization compared to the more common trityl (Trt) group. csic.es

Management of Side Reactions during Deprotection and Coupling (e.g., S-tert-butylation, β-elimination)

Cysteine residues are susceptible to various side reactions during peptide synthesis.

S-tert-butylation: During the final TFA-mediated cleavage step in Fmoc/tBu synthesis, the tert-butyl cations generated from the cleavage of tBu-based protecting groups can react with the free thiol of cysteine to form an S-tert-butylated side product. acs.org The presence of scavengers in the cleavage cocktail is crucial to minimize this side reaction. acs.org

β-elimination: Under basic conditions, such as those used for Fmoc deprotection, cysteine residues can undergo β-elimination to form a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine byproduct. peptide.com The use of bulky thiol protecting groups can help to minimize this side reaction. peptide.com

In solution-phase peptide synthesis, peptide fragments are synthesized in solution and then coupled together. ekb.eg Ac-DL-Cys(1)-OtBu can also be utilized in this approach. The protected nature of the molecule allows for its selective activation and coupling to other amino acids or peptide fragments in solution. The choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize side reactions. ekb.eg

Precursor for Complex Molecular Architectures

Beyond its direct use in linear peptide synthesis, Ac-DL-Cys(1)-OtBu can serve as a precursor for the synthesis of more complex molecular architectures. The protected functional groups provide handles for further chemical modifications, allowing for the construction of cyclic peptides, peptidomimetics, and other intricate organic molecules. The ability to selectively deprotect the different functional groups is key to its utility in building these complex structures. rsc.orgub.edu

Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and bioavailability. wisdomlib.org A key strategy in their design is to introduce conformational constraints to lock the molecule into its biologically active shape. The simplest method for constraining a peptide is through cyclization. nih.gov

Ac-DL-Cys(1)-OtBu serves as a critical building block for such structures. The reactive thiol (-SH) group of the cysteine residue is highly nucleophilic and can readily form stable thioether bonds. nih.govresearchgate.net This reactivity is exploited in peptide "stapling" or cyclization, where the cysteine thiol reacts with an electrophilic group elsewhere in the peptide chain. nih.gov For instance, a common method involves the reaction of a cysteine residue with a chloroacetylated N-terminus to form a thioether linkage, creating a cyclic, constrained peptide. nih.gov

Furthermore, flanking a peptide motif with two cysteine residues allows for the formation of a disulfide bridge through oxidation, another common method for creating macrocyclic structures. nih.govbachem.com While the DL-racemic nature of Ac-DL-Cys(1)-OtBu would require careful consideration in chiral environments, its utility lies in providing a cysteine moiety with protected termini, allowing for its selective incorporation and subsequent deprotection for cyclization reactions. The tert-butyl ester and N-acetyl groups prevent the carboxyl and amino groups from participating in unwanted side reactions during the synthesis of the linear peptide precursor. researchgate.net Strategies like incorporating linkers between cysteine residues are also used to create constrained peptides with enhanced helical structures and proteolytic stability. nih.gov

Derivatization for Chemoselective Ligation Reactions

Chemoselective ligation reactions are fundamental to the synthesis of large proteins from smaller, unprotected peptide fragments. The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govacs.orgsigmaaldrich.com The reaction proceeds through a transthioesterification, followed by a spontaneous S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site. nih.govacs.org

The thiol group of cysteine is central to NCL, acting as the key nucleophile. acs.org Ac-DL-Cys(1)-OtBu, or derivatives thereof, can be used to introduce the essential N-terminal cysteine residue required for the C-terminal fragment in an NCL strategy. The N-acetyl group protects the α-amino group, while the tert-butyl ester protects the C-terminus, allowing the thiol group to be the primary reactive site for derivatization or direct participation in ligation.

The unique reactivity of the 1,2-aminothiol moiety of N-terminal cysteines makes them ideal for site-specific protein labeling and modification. researchgate.net The thiol group can be selectively targeted for bioconjugation with various electrophiles. researchgate.netsoton.ac.uk For example, heteroaryl sulfones have emerged as effective reagents for the metal-free arylation of cysteine residues. soton.ac.uk The derivatization of the cysteine thiol in Ac-DL-Cys(1)-OtBu allows for its conversion into a component for these advanced ligation and bioconjugation techniques, extending the toolkit for creating complex biomolecules. nih.govresearchgate.net

Structure-Reactivity Relationships in Related Cysteine Esters

The chemical behavior of cysteine derivatives is profoundly influenced by the nature of the protecting groups on the carboxyl (ester) and amino (N-acetylation) termini. These groups modulate the reactivity of both the ester itself and the critical thiol side chain.

Comparative Analysis of Different Ester Groups on Thiol and Ester Reactivity

In contrast, other esters, such as the ethyl ester, offer different properties. N-acetyl-L-cysteine ethyl ester (NACET), for example, exhibits significantly enhanced lipophilicity and cell permeability compared to its parent compound, N-acetyl-cysteine (NAC). medchemexpress.comresearchgate.netinvivochem.comfocusbiomolecules.com This increased lipophilicity allows it to cross cell membranes more effectively, where it is then hydrolyzed by intracellular esterases to release NAC and cysteine. researchgate.netinvivochem.com This highlights a key difference: while the tBu ester is primarily a protecting group for synthesis, the ethyl ester can act as a pro-drug moiety to improve pharmacokinetic properties.

Below is a comparative table of common ester groups used for cysteine derivatives:

| Feature | Tert-Butyl (OtBu) Ester | Ethyl (OEt) Ester | Benzyl (OBzl) Ester |

| Primary Use | Protecting group in solid-phase peptide synthesis (SPPS). rsc.org | Enhancing lipophilicity and cell permeability. researchgate.netchemicalbook.com | Protecting group in Boc/Bzl SPPS. rsc.org |

| Cleavage Conditions | Strong acid (e.g., Trifluoroacetic Acid - TFA). researchgate.netpeptide.com | Hydrolyzed by intracellular esterases. researchgate.net | Catalytic hydrogenation. bachem.com |

| Key Property | Stable to base, highly acid-labile. rsc.orgpeptide.com | Increases lipophilicity. researchgate.net | Stable to acid and base, removed by reduction. bachem.com |

| Potential Side Reactions | S-alkylation of thiol by t-butyl cation during cleavage. acs.org | Rapid intracellular hydrolysis. researchgate.net | Catalyst poisoning by sulfur. bachem.com |

Influence of N-Acetylation on Cysteine Derivative Chemical Behavior

N-acetylation, the presence of an acetyl group on the nitrogen atom of the amino acid, significantly alters the chemical behavior of cysteine derivatives. The primary effect of N-acetylation is the conversion of the primary amine into a neutral amide group. This modification prevents the N-terminus from participating in peptide bond formation, a crucial feature when the molecule is intended as a C-terminal unit or when only the thiol group's reactivity is desired. researchgate.net

Furthermore, N-acetylation influences the reactivity of the nearby thiol group. The pKa of a cysteine's thiol group is highly dependent on its local electrostatic environment. nih.govnih.gov The presence of a positively charged N-terminal α-ammonium group lowers the pKa of the thiol, making it a better nucleophile at physiological pH. nih.gov Conversely, removing this positive charge through N-acetylation can modulate the thiol's reactivity. While N-acetyl-cysteine (NAC) itself is a potent antioxidant, this is largely attributed to its role as a precursor for glutathione (B108866) (GSH) synthesis and its ability to break disulfide bonds. mdpi.comnih.gov Its direct antioxidant activity is sometimes considered less significant than other antioxidants due to reaction rates under physiological conditions. nih.gov

The N-acetyl group also impacts the molecule's interaction with biological systems. For example, N-acetylated derivatives are recognized by different cellular machinery than their non-acetylated counterparts. nih.gov In synthesis, this modification ensures that reactions are directed specifically toward the thiol or the C-terminal ester, providing regiochemical control that is essential for building complex molecules. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

In ¹H NMR, the presence of the N-acetyl group would be confirmed by a singlet around 2.0 ppm. The protons of the tert-butyl ester group would give rise to a prominent singlet at approximately 1.5 ppm due to the nine equivalent protons. The α-proton (CH) and the diastereotopic β-protons (CH₂) of the cysteine backbone would exhibit complex multiplets, with their chemical shifts influenced by the disulfide linkage and the neighboring functional groups.

In ¹³C NMR spectroscopy, distinct signals would be observed for each carbon environment. The carbonyl carbons of the acetyl and ester groups would resonate in the downfield region (170-175 ppm). The α-carbon is expected around 55-60 ppm, while the β-carbon, being directly attached to the sulfur atom in the disulfide bond, would have a characteristic chemical shift. The carbons of the tert-butyl group would show a signal around 80-85 ppm for the quaternary carbon and around 28 ppm for the methyl carbons. The analysis of ¹³C chemical shifts of cysteine and cystine residues in proteins indicates that the ¹³Cα chemical shifts for cysteines in a disulfide bond are typically found around 55-57 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.0 (s) | ~23 |

| Acetyl (C=O) | - | ~172 |

| α-CH | Multiplet | ~55-57 |

| β-CH₂ | Multiplet | ~38-42 |

| tert-Butyl (CH₃) | ~1.5 (s) | ~28 |

| tert-Butyl (quaternary C) | - | ~82 |

| Ester (C=O) | - | ~170 |

Data are inferred from typical values for N-acetylated amino acids and tert-butyl esters.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a primary technique for determining the molecular weight of this compound and confirming its dimeric structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. For instance, studies on N-acetylcysteine (NAC) and its metabolites utilize mass spectrometry for their detection and characterization. nih.gov

The fragmentation pattern in tandem MS (MS/MS) would further corroborate the structure. Key fragmentation pathways would likely involve the cleavage of the disulfide bond, the loss of the tert-butyl group, and the cleavage of the amide bond. The observation of a fragment corresponding to the monomeric unit would be a strong indicator of the disulfide structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. The N-H stretching vibration of the amide group would appear in the region of 3300-3200 cm⁻¹. Strong carbonyl (C=O) stretching bands for the amide and the ester would be observed around 1735 cm⁻¹ (ester) and 1650 cm⁻¹ (amide I). The amide II band (N-H bend and C-N stretch) would be present around 1540 cm⁻¹. The C-H stretching and bending vibrations of the alkyl and tert-butyl groups would also be prominent. The characteristic IR absorbance frequencies for oxidized cystine species have been reported, which can help in identifying the disulfide-related vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the sulfur-sulfur (S-S) stretching vibration of the disulfide bond, which typically appears as a weak to medium intensity band in the 500-550 cm⁻¹ region. acs.orgresearchgate.net This peak is often more readily observed in Raman than in IR spectra. The C-S stretching vibrations would be found in the 630-720 cm⁻¹ range. rsc.orgrsc.org In situ Raman spectroscopy has been shown to be an effective tool to monitor the formation and breakage of disulfide bonds in L-cysteine. rsc.orgrsc.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3200 | 3300-3200 | Stretching |

| C-H (alkyl) | 2980-2850 | 2980-2850 | Stretching |

| C=O (ester) | ~1735 | ~1735 | Stretching |

| C=O (amide I) | ~1650 | ~1650 | Stretching |

| N-H (amide II) | ~1540 | - | Bending |

| C-S | 630-720 | 630-720 | Stretching |

| S-S | Weak/Absent | 500-550 | Stretching |

Data are based on typical values for amides, esters, and disulfide-containing compounds. researchgate.netacs.orgresearchgate.netresearchgate.net

Purity Assessment and Quantitative Analysis

Chromatographic Methods (HPLC, GC) for Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and identifying any potential impurities, such as the corresponding monomer (thiol) or over-oxidized species.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid (TFA), would provide good separation. insights.bio The compound would be detected using a UV detector, likely at a low wavelength (e.g., 210-220 nm) due to the presence of the amide and ester chromophores. The method would allow for the quantification of the main compound and the separation from potential impurities. Several HPLC methods have been developed for the analysis of N-acetylcysteine and its related thiols. pcdn.cotandfonline.com

Gas Chromatography (GC): Due to the relatively low volatility and polar nature of the compound, GC analysis would likely require derivatization to increase its volatility and thermal stability.

Table 3: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

These conditions are based on typical methods for analyzing N-acetylated amino acid derivatives. insights.bio

Titrimetric and Elemental Analysis for Compound Purity

Titrimetric Analysis: While not as common for this specific type of compound, titrimetric methods could potentially be used for purity assessment. For example, after reduction of the disulfide bond, the resulting free thiol could be quantified by titration with an oxidizing agent.

Table 4: Theoretical Elemental Composition of this compound (C₂₂H₄₀N₂O₆S₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 22 | 264.242 | 53.63% |

| Hydrogen | H | 1.008 | 40 | 40.320 | 8.18% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 5.69% |

| Oxygen | O | 15.999 | 6 | 95.994 | 19.49% |

| Sulfur | S | 32.065 | 2 | 64.130 | 13.02% |

| Total | 492.69 | 100.00% |

Enantiomeric Purity Determination and Stereochemical Analysis

The stereochemistry of Ac-DL-Cys(1)-OtBu is a critical determinant of its chemical and biological properties. The presence of a chiral center at the α-carbon necessitates rigorous analytical methods to determine enantiomeric purity and confirm the stereochemical configuration of each enantiomer. This involves a suite of advanced spectroscopic and chromatographic techniques capable of distinguishing between the D- and L-forms of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the enantioseparation and quantification of the D- and L-enantiomers of cysteine derivatives. The fundamental principle involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. sigmaaldrich.com The differential stability of these complexes leads to different retention times, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad chiral recognition capabilities. windows.net For the separation of cysteine enantiomers and their derivatives, Pirkle-type CSPs like the (R,R)-Whelk-O1 have demonstrated exceptional efficacy, often achieving baseline resolution in short analysis times. nih.govnih.govresearchgate.net The separation mechanism on these phases relies on a combination of interactions, including π-π interactions, hydrogen bonding, and steric hindrance, which collectively contribute to chiral recognition. nih.gov

Research on the enantioseparation of related cysteine compounds provides a framework for developing a method for Ac-DL-Cys(1)-OtBu. For instance, studies on derivatized cysteine have successfully used isocratic elution with a mobile phase consisting of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate) on a (R,R)-Whelk-O1 column. nih.govnih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | (R,R)-Whelk-O 1 | nih.govresearchgate.net |

| Mobile Phase | CH₃OH / H₂O (90:10, v/v) with 15 mM ammonium formate | nih.gov |

| Apparent pH | 6.0 | nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min | nih.govresearchgate.net |

| Detection | Mass Spectrometry (ESI-MS) or UV/Fluorescence (post-derivatization) | nih.gov |

| Column Temperature | 35 °C | nih.gov |

Advanced Derivatization Techniques for Enantioseparation

To enhance chromatographic separation and improve detection sensitivity, especially for UV or fluorescence detectors, derivatization of the analyte is a common strategy. researchgate.netsci-hub.se For cysteine and its derivatives, the reactive thiol and amino groups are primary targets for labeling with a chromophoric or fluorophoric reagent. nih.gov In the case of Ac-DL-Cys(1)-OtBu, the amino group is protected by an acetyl group, leaving the thiol group as the most probable site for such a reaction.

A widely used derivatizing agent for cysteine is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This reagent reacts with both thiol and amino groups to yield a highly fluorescent product that is stable and can be readily resolved on a chiral column. nih.govnih.gov The derivatization process must be optimized to ensure a complete and stable reaction product without inducing racemization. Other reagents, such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine), are used to create diastereomeric derivatives of primary amines, although this would not be applicable to the N-acetylated target compound. researchgate.net

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Detection Method | Reference |

|---|---|---|---|---|

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Amino, Thiol | Fluorescence, MS | nih.govnih.gov |

| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Primary Amine | Fluorescence | researchgate.net |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Amino, Thiol | Fluorescence | sci-hub.se |

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are non-destructive techniques that provide crucial information about the stereochemistry of chiral molecules in solution. libretexts.org

Optical Rotation measures the rotation of plane-polarized light by a chiral substance. The D- and L-enantiomers of Ac-DL-Cys(1)-OtBu will rotate the light to an equal but opposite degree. While a racemic mixture (DL-form) will exhibit no net rotation, the measurement of a specific rotation for a synthesized batch can provide a preliminary indication of enantiomeric excess.

Circular Dichroism (CD) Spectroscopy is based on the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Enantiomers produce CD spectra that are perfect mirror images of each other. A CD spectrum provides more detailed structural information than optical rotation alone. The spectrum is characterized by "Cotton effects," which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores.

Studies on N-acetyl-L-cysteine (a structurally related compound) have identified characteristic CD signals. For instance, in the reaction of N-acetyl-L-cysteine with cupric ions, intermediates were observed with distinct positive Cotton effects at 284 nm and 302 nm. nih.gov The subsequent formation of other chiral species led to dramatic changes in the spectrum, including a strong negative band near 308 nm and a new positive band around 330 nm. nih.gov Similarly, the interaction of L-cysteine with CdSe quantum dots induces a bisignate CD feature with a negative Cotton effect at 534.8 nm and a positive one at 517.2 nm, while D-cysteine induces the mirror-image spectrum. nih.gov

For Ac-DL-Cys(1)-OtBu, the D- and L-enantiomers would be expected to exhibit mirror-image CD spectra. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomeric standard, one can determine the enantiomeric purity with high sensitivity. rsc.orgresearchgate.net The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

| Compound/System | Wavelength (nm) | Effect | Reference |

|---|---|---|---|

| N-acetyl-L-cysteine-Cu(I) intermediate | 284 | Positive Cotton Effect | nih.gov |

| 302 | Positive Cotton Effect | ||

| L-Cys-CdSe Quantum Dots | 534.8 | Negative Cotton Effect | nih.gov |

| 517.2 | Positive Cotton Effect |

Future Prospects and Emerging Research Areas

Development of Orthogonal Protecting Group Strategies for Cysteine Derivatives

The synthesis of complex peptides and molecules containing cysteine residues hinges on the strategic use of protecting groups. The concept of "orthogonality" is paramount, referring to the use of multiple protecting groups that can be removed under different, specific chemical conditions without affecting one another. rsc.orgiris-biotech.de This allows for the precise, regioselective formation of chemical bonds, particularly the disulfide bridges crucial for the structure of many peptides. rsc.org

The most common orthogonal approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de In this method, the Nα-amino group is protected by the base-labile fluoren-9-ylmethoxycarbonyl (Fmoc) group, while side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine are protected by the acid-labile tert-butyl (tBu) group. iris-biotech.de For a compound like N-Acetyl-DL-cysteine tert-butyl ester, the N-acetyl group provides stable protection for the amine, while the tert-butyl ester protects the carboxyl group. The critical component is the protection of the cysteine's thiol side chain.

Research is focused on expanding the toolbox of thiol-protecting groups that are orthogonal to standard systems. This enables the synthesis of complex peptides with multiple, specific disulfide bonds. csic.es

Key developments include:

Acid-Labile Groups: The trityl (Trt) group is widely used for routine synthesis as it is cleaved by trifluoroacetic acid (TFA) during the final cleavage step from the resin. sigmaaldrich.com

Base-Labile Groups: Groups like fluorenylmethyl (Fm) are compatible with Boc-based synthesis strategies. psu.edu

Enzyme-Cleavable Groups: The phenylacetamidomethyl (Phacm) group demonstrates orthogonality with many common protecting groups. It is stable under conditions used in both Boc and Fmoc strategies but can be selectively removed by the enzyme penicillin amidohydrolase at a neutral pH. psu.edu

Disulfide-Based Groups: To overcome the often difficult removal of the S-tert-butyl (StBu) group, new disulfide-based protecting groups like SIT and MOT have been developed. These are based on secondary thiols, making them more susceptible to removal by reducing agents like dithiothreitol (B142953) (DTT) while remaining stable to the piperidine (B6355638) used for Fmoc removal. csic.es

The following table summarizes various protecting groups for the cysteine thiol and their orthogonality, which is crucial for the selective synthesis and modification of derivatives like Ac-DL-Cys-OtBu.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) | Fmoc, Boc, Trt, tBu | sigmaaldrich.compsu.edu |

| Phenylacetamidomethyl | Phacm | Penicillin Amidohydrolase, Iodine | Fmoc, Boc, Trt, Fm | psu.edu |

| Trityl | Trt | Trifluoroacetic acid (TFA), mild acid | Fmoc, Acm | sigmaaldrich.compsu.edu |

| tert-Butyl | tBu | Mercury(II) acetate, Silver trifluoromethanesulfonate | Fmoc, Acm | sigmaaldrich.com |

| tert-Butylmercapto | StBu | Reducing agents (e.g., DTT, thiols) | Fmoc, tBu | csic.esnih.gov |

| S-tetrahydro-2H-thiopyran-3-yl | SIT | Reducing agents (e.g., DTT) | Fmoc, tBu | csic.es |

| S-tetrahydro-2H-oxalan-3-yl | MOT | Reducing agents (e.g., DTT) | Fmoc, tBu | csic.es |

This continuous development of orthogonal strategies is essential for creating well-defined, complex molecules where cysteine derivatives can be manipulated with high fidelity.

Innovative Synthetic Methodologies for N-Acetyl-DL-Cysteine tert-Butyl Ester and its Analogues

The synthesis of N-acetyl-cysteine esters and their analogues is evolving beyond traditional solution-phase chemistry, with new methodologies focusing on creating advanced materials and complex polymers.

One innovative approach involves the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) to produce block copolymers. nih.gov For example, a cysteine-based block copolymer can be synthesized in a multi-step process:

Polymerization: The anionic ring-opening polymerization of S-tert-butylmercapto-L-Cys N-carboxyanhydride (NCA-Cys(StBu)) is initiated using a macroinitiator like PEG-NH2. nih.gov

Deprotection: The tert-butylmercapto (StBu) groups on the resulting polycysteine side chains are removed using a reducing agent such as dithiothreitol (DTT). nih.gov

Functionalization: The newly freed thiol groups are then re-protected or functionalized, for instance, by reacting with butyric anhydride (B1165640) to form a new thioester linkage. nih.gov

This method allows for the creation of self-assembling nanoparticles with a biocompatible PEG shell and a functional polycysteine core. nih.gov

Another novel methodology is the intercalation of N-acetyl-L-cysteine (NAC) into inorganic layered double hydroxides (LDH) to form organic-inorganic nanophases. mdpi.com This is achieved through a co-precipitation method where a solution of NAC is combined with metal salt solutions (e.g., zinc and aluminum salts) at a constant pH. mdpi.com The resulting material, such as Zn₂Al–NAC, confines the NAC molecules between the inorganic layers, which can improve stability and create systems for controlled release. mdpi.com Characterization using FTIR and solid-state NMR confirms the intercalation, with notable chemical shifts for the carboxyl and amide carbons of NAC, indicating their interaction with the LDH structure. mdpi.com

These innovative synthetic strategies demonstrate a shift towards producing functional materials and complex architectures based on cysteine derivatives, expanding their utility beyond simple peptide synthesis.

Computational Chemistry Approaches to Understanding Reactivity and Stability

Computational chemistry has become an indispensable tool for predicting and understanding the chemical properties of molecules like N-acetyl-cysteine esters, reducing the need for extensive and time-consuming laboratory experiments.

Density Functional Theory (DFT) is a powerful method used to investigate reaction mechanisms and energetics. acs.org Researchers have used DFT calculations to study the nucleophilic attack of cysteine on nitrile-containing compounds. By calculating the activation energies for these reactions, a strong correlation was found with experimentally measured kinetic data. This approach serves as a predictive tool for assessing the reactivity of cysteine's thiol group with various electrophiles. acs.org

Machine learning and other bioinformatic methods are also being developed to predict the reactivity of specific cysteine residues within larger protein sequences. acs.org For instance, a computational algorithm named sbPCR (sequence-based prediction of cysteine reactivity) was developed to identify reactive cysteines based on proteomic data. Such tools use existing databases to extract features, train models, and predict which cysteines in a protein are likely to be functionally important due to enhanced reactivity. acs.org These methods complement experimental techniques by providing a large-scale inventory of potentially hyper-reactive cysteines, guiding further experimental investigation. acs.org

These computational approaches provide deep insights into the factors governing the stability and reactivity of cysteine derivatives, facilitating the rational design of new molecules and chemical reactions.

Exploiting Unique Reactivity for Novel Chemical Transformations

The thiol group of cysteine is a highly versatile functional group, largely due to its nucleophilicity, especially in its deprotonated thiolate anion form (RS⁻). youtube.comnih.gov This unique reactivity is increasingly exploited to drive novel and highly specific chemical transformations.

A cornerstone of cysteine reactivity is the thiol-disulfide exchange . This Sₙ2 reaction involves the attack of a nucleophilic thiolate on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a new thiolate. nih.gov This reversible reaction is fundamental to protein folding but is also harnessed in materials science to create dynamic covalent networks and self-healing materials.

The strong nucleophilicity of the thiol group allows it to readily participate in nucleophilic addition and substitution reactions .

Alkylation: Thiols react efficiently with alkyl halides, such as iodoacetamide, in an Sₙ2 reaction to form stable thioether bonds. This reaction is widely used for chemoselective modification and labeling of cysteine-containing peptides and proteins. nih.gov

Michael Addition: The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides. This reaction is rapid, selective, and proceeds under mild conditions, making it a popular choice for bioconjugation. For example, bromomaleimides react quickly with cysteine residues, and the resulting conjugate can be cleaved with reducing agents like DTT, allowing for reversible modifications. nih.gov

Furthermore, the thiol group can be oxidized under various conditions. While mild oxidation leads to disulfide formation, stronger oxidizing agents can lead to more highly oxidized species like sulfenic, sulfinic, and sulfonic acids. The controlled oxidation of cysteine by reagents like iodine is another avenue for chemical transformation, inactivating enzymes by modifying the sulfur atom. mdpi.com These diverse reaction pathways allow chemists to use cysteine derivatives as versatile synthons for building complex molecular architectures and functional materials.

Q & A

Q. How should researchers integrate heterogeneous data (e.g., NMR, MS, XRD) to validate Ac-DL-Cys(1)-OtBu’s structural hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.